molecular formula C11H15BrN2O2 B1411709 4-[2-[(6-Bromo-3-pyridyl)oxy]ethyl]morpholine CAS No. 1660157-38-9

4-[2-[(6-Bromo-3-pyridyl)oxy]ethyl]morpholine

Cat. No.: B1411709
CAS No.: 1660157-38-9
M. Wt: 287.15 g/mol
InChI Key: CDILEQFAAUSHJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[2-[(6-Bromo-3-pyridyl)oxy]ethyl]morpholine is a chemical compound with the molecular formula C11H14BrN2O2 It is characterized by the presence of a brominated pyridine ring attached to a morpholine moiety through an ethoxy linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-[(6-Bromo-3-pyridyl)oxy]ethyl]morpholine typically involves the following steps:

    Bromination of Pyridine: The starting material, 3-pyridinol, undergoes bromination using bromine or N-bromosuccinimide (NBS) to yield 6-bromo-3-pyridinol.

    Etherification: The brominated pyridinol is then reacted with 2-chloroethyl morpholine in the presence of a base such as potassium carbonate (K2CO3) to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[2-[(6-Bromo-3-pyridyl)oxy]ethyl]morpholine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom on the pyridine ring can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The morpholine ring can be oxidized to form N-oxides.

    Reduction: The pyridine ring can be reduced to piperidine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or thiourea in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Major Products

    Nucleophilic Substitution: Substituted pyridine derivatives.

    Oxidation: Morpholine N-oxides.

    Reduction: Piperidine derivatives.

Scientific Research Applications

4-[2-[(6-Bromo-3-pyridyl)oxy]ethyl]morpholine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 4-[2-[(6-Bromo-3-pyridyl)oxy]ethyl]morpholine involves its interaction with specific molecular targets. The brominated pyridine ring can engage in π-π stacking interactions with aromatic residues in proteins, while the morpholine moiety can form hydrogen bonds with polar amino acids. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-[2-(Pyridin-3-yloxy)ethyl]morpholine: Lacks the bromine atom, resulting in different reactivity and binding properties.

    4-[2-[(6-Chloro-3-pyridyl)oxy]ethyl]morpholine: Contains a chlorine atom instead of bromine, which affects its chemical and biological properties.

Uniqueness

4-[2-[(6-Bromo-3-pyridyl)oxy]ethyl]morpholine is unique due to the presence of the bromine atom, which enhances its reactivity in nucleophilic substitution reactions and its ability to form specific interactions with biological targets. This makes it a valuable compound for various research applications.

Properties

IUPAC Name

4-[2-(6-bromopyridin-3-yl)oxyethyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2O2/c12-11-2-1-10(9-13-11)16-8-5-14-3-6-15-7-4-14/h1-2,9H,3-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDILEQFAAUSHJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCOC2=CN=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[2-[(6-Bromo-3-pyridyl)oxy]ethyl]morpholine
Reactant of Route 2
Reactant of Route 2
4-[2-[(6-Bromo-3-pyridyl)oxy]ethyl]morpholine
Reactant of Route 3
Reactant of Route 3
4-[2-[(6-Bromo-3-pyridyl)oxy]ethyl]morpholine
Reactant of Route 4
Reactant of Route 4
4-[2-[(6-Bromo-3-pyridyl)oxy]ethyl]morpholine
Reactant of Route 5
Reactant of Route 5
4-[2-[(6-Bromo-3-pyridyl)oxy]ethyl]morpholine
Reactant of Route 6
Reactant of Route 6
4-[2-[(6-Bromo-3-pyridyl)oxy]ethyl]morpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.